molecular formula C17H28N2 B13974689 N-(2-(1-benzylpiperidin-4-yl)ethyl)propan-2-amine

N-(2-(1-benzylpiperidin-4-yl)ethyl)propan-2-amine

Katalognummer: B13974689
Molekulargewicht: 260.4 g/mol
InChI-Schlüssel: SUTIJEFALWMLOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(1-benzylpiperidin-4-yl)ethyl)propan-2-amine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the piperidine ring, which is further connected to an ethyl chain and a propan-2-amine group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-benzylpiperidin-4-yl)ethyl)propan-2-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of benzyl chloride with piperidine in the presence of a base to form 1-benzylpiperidine. This intermediate is then reacted with ethyl bromide to introduce the ethyl group. Finally, the propan-2-amine group is introduced through a reductive amination process using appropriate reagents and catalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(1-benzylpiperidin-4-yl)ethyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce benzyl alcohols or secondary amines .

Wissenschaftliche Forschungsanwendungen

N-(2-(1-benzylpiperidin-4-yl)ethyl)propan-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2-(1-benzylpiperidin-4-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine
  • N-(Furan-2-ylmethyl)pyridin-2-amine
  • N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine

Uniqueness

N-(2-(1-benzylpiperidin-4-yl)ethyl)propan-2-amine is unique due to its specific structural features, such as the combination of the benzyl group, piperidine ring, and propan-2-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C17H28N2

Molekulargewicht

260.4 g/mol

IUPAC-Name

N-[2-(1-benzylpiperidin-4-yl)ethyl]propan-2-amine

InChI

InChI=1S/C17H28N2/c1-15(2)18-11-8-16-9-12-19(13-10-16)14-17-6-4-3-5-7-17/h3-7,15-16,18H,8-14H2,1-2H3

InChI-Schlüssel

SUTIJEFALWMLOJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCCC1CCN(CC1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.